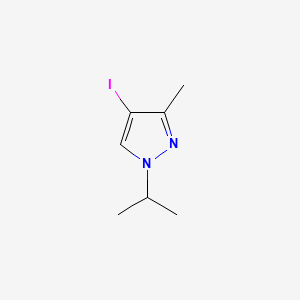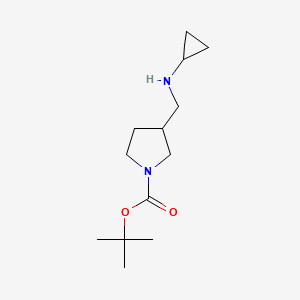
1-Acetil-3-azetidincarboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Acetyl-3-azetidinecarboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a four-membered azetidine ring, which is a strained ring system, making it an interesting subject for chemical research.
Aplicaciones Científicas De Investigación
Methyl 1-Acetyl-3-azetidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 1-Acetyl-3-azetidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of Methyl 1-Acetyl-3-azetidinecarboxylate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is usually ensured through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-Acetyl-3-azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Methyl 1-Acetyl-3-azetidinecarboxylate involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
1-Acetyl-3-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 3-azetidinecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 1-Acetyl-3-azetidinecarboxylate is unique due to its combination of an acetyl group and an ester group on the azetidine ring. This structural feature enhances its reactivity and versatility in synthetic applications, distinguishing it from other azetidine derivatives .
Propiedades
IUPAC Name |
methyl 1-acetylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPHZDQKWKVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)



![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)




